Cas no 5706-06-9 ((2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one)
(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one is a conjugated organic compound featuring a fused indenone core with an exocyclic double bond. Its rigid, planar structure and extended π-conjugation make it a valuable intermediate in organic synthesis, particularly for constructing polycyclic aromatic systems. The compound exhibits strong electron-accepting properties due to the carbonyl group, enhancing its utility in materials science, such as in the development of organic semiconductors or photochromic dyes. Its stability under ambient conditions and well-defined reactivity profile further support its use in controlled synthetic transformations. Researchers may also explore its potential in coordination chemistry, given its ability to act as a ligand for metal centers.

5706-06-9 structure
Product name:(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one
(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one
- BS-29246
- 5706-06-9
- 2-INDANYLIDENE-1-INDANONE
- AKOS024323360
- 2-(2,3-dihydro-1h-inden-1-ylidene)-2,3-dihydro-1h-inden-1-one
- (2Z)-2-(2,3-dihydroinden-1-ylidene)-3H-inden-1-one
-
- Inchi: InChI=1S/C18H14O/c19-18-15-8-4-2-6-13(15)11-17(18)16-10-9-12-5-1-3-7-14(12)16/h1-8H,9-11H2/b17-16-
- InChI Key: GDGCNJMFHOCJEH-MSUUIHNZSA-N
- SMILES: C1CC(=C2CC3=CC=CC=C3C2=O)C4=CC=CC=C41
Computed Properties
- Exact Mass: 246.10400
- Monoisotopic Mass: 246.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.82540
(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Security Information
(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EUSZ-1g |
2-(2,3-Dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one |
5706-06-9 | 95% | 1g |
$81.00 | 2025-02-27 | |
A2B Chem LLC | AG92307-5g |
2-Indanylidene-1-indanone |
5706-06-9 | 95% | 5g |
$358.00 | 2024-04-19 | |
Chemenu | CM269939-5g |
1',3'-Dihydro-[2,2'-biindenylidene]-1(3H)-one |
5706-06-9 | 95% | 5g |
$*** | 2023-03-31 | |
A2B Chem LLC | AG92307-1g |
2-Indanylidene-1-indanone |
5706-06-9 | 95% | 1g |
$97.00 | 2024-04-19 | |
Crysdot LLC | CD12059905-5g |
1',3'-Dihydro-[2,2'-biindenylidene]-1(3H)-one |
5706-06-9 | 95+% | 5g |
$301 | 2024-07-24 |
(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Related Literature
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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